![molecular formula C13H20N2O4 B5562672 4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)

4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The research on oxazoles and oxazepanes highlights their significance in synthetic organic chemistry due to their presence in biologically active molecules and potential for various applications. The methodologies for synthesizing these compounds, analyzing their molecular structures, understanding their chemical and physical properties, and studying their reactions are critical areas of investigation.

Synthesis Analysis

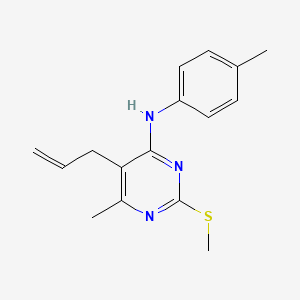

The synthesis of oxazole and oxazepane derivatives typically involves cyclization reactions and the use of specific synthons. For instance, Tang and Verkade (1996) discussed the synthesis of fluorescent oxazole derivatives using chiral auxiliary-bearing isocyanides (Tang & Verkade, 1996). Such methodologies might be applicable to the synthesis of 4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol by analogy.

Molecular Structure Analysis

The molecular structure of synthesized compounds is often elucidated using X-ray crystallography, NMR, and other spectroscopic methods. The detailed molecular structure provides insights into the compound's stereochemistry and electronic properties, essential for understanding its reactivity and interactions.

Chemical Reactions and Properties

The reactivity of oxazole and oxazepane derivatives with various reagents demonstrates their versatility in chemical transformations. Misra and Ila (2010) highlighted the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for synthesizing substituted oxazoles (Misra & Ila, 2010). Such studies suggest pathways for functionalizing the oxazepane ring of the target compound.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Physicochemical Properties

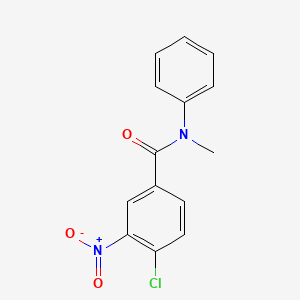

Research has explored the synthesis of novel derivatives and their physicochemical properties, such as antioxidant activity and lipophilicity. For example, Yüksek et al. (2015) described the synthesis of new compounds characterized using spectroscopic methods and analyzed for in vitro antioxidant activities, providing insights into their structural and functional relationships (Yüksek et al., 2015).

Photoisomerization and Mechanistic Insights

Studies on the photochemistry of related compounds have revealed intricate details about photoisomerization processes, capturing elusive intermediates and providing a deeper understanding of the structural dynamics involved in such transformations. Nunes et al. (2013) conducted a study that led to the identification and characterization of nitrile ylide as an intermediate in isoxazole-oxazole photoisomerization, offering valuable mechanistic insights (Nunes et al., 2013).

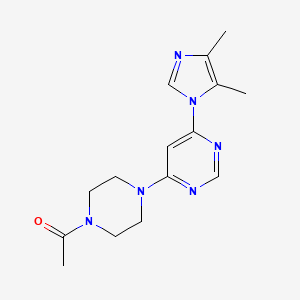

Applications in Asymmetric Synthesis

The exploration of asymmetric synthesis and multicomponent reactions has been significant, with research aiming to develop enantioselective processes for creating complex molecules. Wang et al. (2018) reviewed progress in enantioselective Passerini and Ugi reactions, highlighting challenges and advancements in the synthesis of heterocycles and macrocycles with potential therapeutic applications (Wang et al., 2018).

Heterocyclic Derivatives and Catalysis

Research has also focused on the synthesis of heterocyclic derivatives through palladium-catalyzed reactions, revealing methods for creating diverse molecules with potential biological activity. Bacchi et al. (2005) described reactions that yield tetrahydrofuran, dioxolane, and oxazoline derivatives, showcasing the versatility of catalytic oxidative carbonylation (Bacchi et al., 2005).

Prototropic Tautomerism and Stability Analysis

The study of prototropic tautomerism in derivatives offers insights into the stability of different molecular forms, which is crucial for understanding their reactivity and potential applications. Lamsabhi et al. (2002) investigated the tautomerism of oxo and thioxo derivatives, providing a comprehensive analysis of their stability through density functional theory (DFT) methods (Lamsabhi et al., 2002).

Safety and Hazards

Direcciones Futuras

Given the significant role of isoxazoles in drug discovery and their synthetic availability, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme . This includes the development of alternate metal-free synthetic routes .

Propiedades

IUPAC Name |

(6-hydroxy-1,4-oxazepan-4-yl)-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-9(2)5-10-6-12(19-14-10)13(17)15-3-4-18-8-11(16)7-15/h6,9,11,16H,3-5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAAFIIUZFVICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)C(=O)N2CCOCC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)

![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)

![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)

![5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5562639.png)

![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(1H-imidazol-2-yl)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5562661.png)

![N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5562678.png)